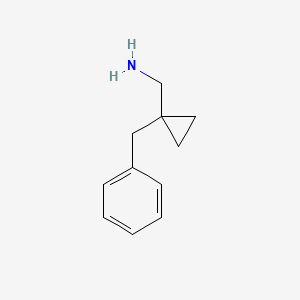

(1-Benzylcyclopropyl)methanamine

Description

BenchChem offers high-quality (1-Benzylcyclopropyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Benzylcyclopropyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-benzylcyclopropyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h1-5H,6-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVHNNWMFIPWIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401278672 | |

| Record name | 1-(Phenylmethyl)cyclopropanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91245-61-3 | |

| Record name | 1-(Phenylmethyl)cyclopropanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91245-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylmethyl)cyclopropanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-Benzylcyclopropyl)methanamine: Structural Insights and Synthetic Applications

[1]

Introduction

(1-Benzylcyclopropyl)methanamine (CAS: 91245-61-3 ) is a specialized amine building block used in medicinal chemistry.[1] It features a cyclopropane ring geminally substituted with a benzyl group and a methanamine (aminomethyl) moiety.[2]

This compound serves as a conformationally restricted analogue of phenethylamine and 2-phenyl-2-methylpropan-1-amine .[1] By incorporating the

Chemical Structure & Physicochemical Properties[2][3]

Structural Analysis

The core feature of (1-benzylcyclopropyl)methanamine is the quaternary carbon at position 1 of the cyclopropane ring. This substitution pattern creates a rigid "V-shaped" scaffold.[1]

-

Conformational Restriction: The cyclopropane ring prevents rotation around the C

-C -

Vector Orientation: The benzyl and aminomethyl groups are fixed at an angle of approximately 60° relative to the ring plane, projecting into distinct spatial quadrants.

Key Properties Table

| Property | Value / Description |

| CAS Number | 91245-61-3 |

| IUPAC Name | [1-(Phenylmethyl)cyclopropyl]methanamine |

| Molecular Formula | C |

| Molecular Weight | 161.25 g/mol |

| LogP (Predicted) | 2.2 – 2.4 |

| pKa (Predicted) | 9.5 – 10.0 (Typical primary amine) |

| H-Bond Donors | 1 (NH |

| H-Bond Acceptors | 1 (N) |

| Appearance | Colorless to pale yellow oil (free base) |

Synthetic Methodologies

The synthesis of (1-benzylcyclopropyl)methanamine typically proceeds through the construction of the cyclopropane ring via dialkylation, followed by functional group reduction.

Primary Synthetic Route: Nitrile Alkylation & Reduction

This route is preferred for its scalability and the availability of starting materials.

Step 1: Cyclopropanation (Dialkylation)

Benzyl cyanide is doubly alkylated with 1,2-dibromoethane using a strong base. The acidity of the benzylic protons (

-

Reagents: Benzyl cyanide, 1,2-Dibromoethane, NaH (or KOH/DMSO, LiHMDS).

-

Intermediate: 1-Benzylcyclopropanecarbonitrile.[1]

Step 2: Nitrile Reduction The nitrile intermediate is reduced to the primary amine.[3]

-

Reagents: Lithium Aluminum Hydride (LiAlH

) in THF or Et -

Alternative: Catalytic hydrogenation (Raney Nickel, H

).

Experimental Protocol (General Procedure)

-

Cyclopropanation:

-

To a suspension of NaH (2.2 eq) in dry DMSO/THF, add benzyl cyanide (1.0 eq) dropwise at 0°C.

-

Stir for 30 min to generate the carbanion.

-

Add 1,2-dibromoethane (1.1 eq) slowly.[1]

-

Heat to 60°C for 3-5 hours. Quench with water, extract with EtOAc. Purify 1-benzylcyclopropanecarbonitrile by distillation or column chromatography.[1]

-

-

Reduction:

-

Dissolve the nitrile (1.0 eq) in anhydrous THF.

-

Add LiAlH

(2.0 eq) portion-wise at 0°C under Argon. -

Workup: Fieser quench (Water, 15% NaOH, Water). Filter the aluminum salts.

-

Concentrate the filtrate to obtain (1-benzylcyclopropyl)methanamine.[1] Convert to HCl salt for storage.

-

Synthesis Visualization

Caption: Two-step synthesis of (1-benzylcyclopropyl)methanamine from benzyl cyanide via cyclopropanation and reduction.

Medicinal Chemistry Applications

Pharmacophore & Bioisosterism

(1-Benzylcyclopropyl)methanamine acts as a bioisostere for:

- -Amino alcohols/amines: When used as a spacer.

-

Gem-dimethyl groups: The cyclopropane ring mimics a gem-dimethyl group but introduces additional strain-induced rigidity.[1]

Comparison with Phenethylamine:

-

Phenethylamine: Flexible ethyl chain; rotates freely, accessing multiple conformers.

-

(1-Benzylcyclopropyl)methanamine: The "ethyl" chain is part of the ring. The distance between the aromatic ring and the nitrogen is maintained, but the vector is fixed. This is valuable for mapping the steric requirements of receptor binding pockets (e.g., GPCRs, Transporters).

Monoamine Oxidase (MAO) Interaction

A critical distinction must be made between this compound and its lower homologue:

-

1-Benzylcyclopropylamine (Amine on ring): A known mechanism-based inactivator (suicide substrate) of MAO.[1] The radical mechanism involves ring opening of the cyclopropylamine radical cation.

-

(1-Benzylcyclopropyl)methanamine (Amine on CH

): The insertion of the methylene group (-CH

Structure-Activity Relationship (SAR) Diagram

Caption: Functional decomposition of the pharmacophore elements.[1]

Safety & Handling

-

Hazards: As a primary amine, the free base is corrosive and can cause skin burns and eye damage. It is likely an irritant to the respiratory tract.

-

Precursors: Benzyl cyanide is highly toxic (releases cyanide upon metabolism/hydrolysis) and must be handled in a well-ventilated fume hood.[1] 1,2-Dibromoethane is a potential carcinogen.

-

Storage: Store as the hydrochloride salt (solid) for improved stability. The free base (oil) absorbs CO

from the air (carbamate formation).

References

-

Benchchem. (2025).[3][5] (1-Benzylcyclopropyl)methanamine Product Data & Synthesis Overview. Retrieved from [1]

-

Silverman, R. B., & Zieske, P. A. (1985). "1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase".[1] Journal of Medicinal Chemistry, 28(12), 1953-1957.

-

Organic Syntheses. (1922).[4] "Benzyl Cyanide Synthesis Procedure". Org.[4][6][7] Synth. 2, 9. [1]

-

PubChem. (2025). "Compound Summary: (1-Benzylcyclopropyl)methanamine (CAS 91245-61-3)".[1] National Library of Medicine. [1]

Sources

- 1. americanelements.com [americanelements.com]

- 2. (1-Benzylcyclopropyl)methanamine | 91245-61-3 | Benchchem [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 7. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Molecular Conformation and Pharmacokinetics: The Strategic Role of Gem-Disubstituted Cyclopropanes in Medicinal Chemistry

Executive Summary

The incorporation of strained ring systems into molecular scaffolds has evolved from a niche synthetic challenge to a cornerstone of modern drug discovery. Among these, the gem-disubstituted cyclopropane motif stands out as a privileged structural element. By featuring two substituents on the same carbon of a rigid three-membered ring, this scaffold offers unparalleled control over molecular conformation, metabolic stability, and physicochemical properties.

This technical guide explores the mechanistic rationale behind deploying gem-dimethyl and gem-difluoro cyclopropanes, analyzes their impact on late-stage clinical candidates (e.g., Nirmatrelvir, Zosuquidar), and provides self-validating synthetic protocols for their integration into drug discovery pipelines.

Structural & Physicochemical Rationale

Conformational Locking and the Thorpe-Ingold Effect

The introduction of a gem-dimethylcyclopropane group is a highly effective strategy for conformational restriction. Driven by the Thorpe-Ingold (gem-dialkyl) effect, the steric bulk of the geminal substituents compresses the internal bond angle of the cyclopropane ring, consequently expanding the external bond angles. This forces adjacent pharmacophores into a pre-organized, bioactive conformation, minimizing the entropic penalty upon target binding.

Unlike linear alkyl chains (e.g., isopropyl or tert-butyl groups) which suffer from multiple rotatable bonds, the gem-dimethylcyclopropyl group introduces lipophilicity in a tightly restricted spatial volume. This "locked" geometry is heavily utilized to probe enzyme binding pockets, as seen with intermediates like 1[1], which is critical for synthesizing conformationally restricted CNS-active libraries[1].

The Gem-Difluoro Bioisostere

Fluorine substitution is a classical tactic to modulate pharmacokinetics, but the gem-difluorocyclopropane acts as a unique bioisostere for carbonyls, ethers, and gem-dimethyl groups. The strong electron-withdrawing nature of the two fluorine atoms exerts a profound inductive effect on adjacent functional groups[2]. When placed adjacent to an amine (forming a difluorocycloalkylamine), it significantly lowers the basicity (pKa) of the nitrogen[2]. This reduction in pKa is highly strategic: it prevents the molecule from being overly basic, thereby reducing off-target hERG liabilities, improving membrane permeability, and enhancing oral bioavailability[2].

Table 1: Comparative Physicochemical Impact of Gem-Disubstitution

| Scaffold Base | Geminal Modification | Inductive Effect | pKa Shift (Amine) | LogP Shift | Primary MedChem Advantage |

| Cycloalkylamine | None (Reference) | Baseline | ~9.5 - 10.5 | Baseline | Standard basicity |

| Cycloalkylamine | gem-difluoro | Strong EWG | -2.0 to -3.0 | +0.5 to +1.0 | Lower basicity, improved oral bioavailability[2] |

| Proline | gem-dimethyl | Steric Bulk | Minimal | +1.0 to +1.5 | Conformational lock, metabolic stability[3] |

| Phenyl ring | gem-disubstituted | Steric Bulk | N/A | Variable | Unique exit vectors, restricted rotation[1] |

High-Impact Applications in Drug Discovery

Antivirals: The Gem-Dimethylcyclopropylproline Scaffold

The commercial and clinical validation of the gem-dimethylcyclopropyl group is best exemplified by the HCV protease inhibitor Boceprevir and the SARS-CoV-2 main protease inhibitor Nirmatrelvir (the active ingredient in Paxlovid)[3]. Nirmatrelvir requires a complex bicyclic gem-dimethylcyclopropylproline building block[3]. The rigid cyclopropane ring forces the proline derivative into a specific puckered conformation that perfectly occupies the S2 subsite of the viral protease, driving its high binding affinity. The unprecedented global demand for Paxlovid necessitated the production of this complex building block on a multi-hundred-ton scale[3].

Modulating Basicity in CNS and Oncology Targets

In oncology, the clinical candidate Zosuquidar (a P-glycoprotein inhibitor) utilizes a gem-difluorocyclopropane fragment synthesized via decarboxylative cyclopropanation[4]. The difluorocyclopropane ring provides a metabolically stable core that resists cytochrome P450-mediated oxidation while maintaining the precise spatial geometry required for target engagement[4].

Logical workflow for optimizing amine basicity and bioavailability via gem-difluorocyclopropanation.

Synthetic Methodologies: Overcoming Scale and Selectivity

Direct Catalytic Gem-Dimethylcyclopropanation

Historically, synthesizing isomerically pure gem-dimethylcyclopropylproline relied on an engineered monoamine oxidase and molecular oxygen for desymmetrization, followed by an asymmetric Strecker reaction[3]. However, scaling this enzymatic route to the 600-ton level required for Nirmatrelvir presented massive bioreactor volume challenges[3]. To bypass this, modern synthetic routes employ a direct, catalytic modified Simmons-Smith reaction, such as the cobalt-catalyzed method developed by the Uyeda group, which allows for multi-kilo scale direct gem-dimethylcyclopropanation from simple reagents[3].

Production-scale synthetic workflow for gem-dimethylcyclopropylproline intermediates.

Difluorocarbene Addition for Gem-Difluorocyclopropanes

The classic synthesis of gem-difluorocyclopropanes relies on the thermal decomposition of sodium chlorodifluoroacetate (ClCF2COONa)[5]. However, this method requires harsh conditions (180–190 °C), which often leads to the degradation of sensitive advanced intermediates in late-stage functionalization[5].

To solve this, modern medicinal chemistry utilizes the Ruppert-Prakash reagent (TMSCF3) in combination with an initiator like NaI[5]. This generates difluorocarbene under significantly milder conditions, enabling the functionalization of complex alkenes with high functional group tolerance[5].

Self-Validating Experimental Protocol

Protocol: Synthesis of Gem-Difluorocyclopropanes via TMSCF3 under Flow Conditions

Objective: To achieve high-yielding gem-difluorocyclopropanation of an alkene building block while preserving sensitive protecting groups (e.g., N-Boc). Causality: Utilizing TMSCF3/NaI under continuous flow conditions allows for precise thermal management of the highly exothermic carbene generation step[5]. This prevents the dimerization of difluorocarbene (forming tetrafluoroethylene) and maximizes the [2+1] cycloaddition efficiency with the alkene[5].

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve the functionalized alkene (1.0 equiv) and NaI (0.2 equiv) in anhydrous THF under an inert argon atmosphere. In a separate vessel, prepare a solution of TMSCF3 (2.0 equiv) in anhydrous THF.

-

Flow Setup: Pump both solutions through a T-mixer into a perfluoroalkoxy (PFA) tubing reactor coil heated to 110 °C. Causality: The high surface-area-to-volume ratio of the microreactor ensures rapid heat transfer, initiating carbene formation exactly at the mixing point.

-

Residence Time: Adjust the flow rates to achieve a residence time of exactly 15 minutes.

-

Quenching: Direct the reactor effluent into a collection flask containing a saturated aqueous solution of NaHCO3 at 0 °C to quench any unreacted silyl species.

-

Workup: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Self-Validation (Critical Step): Before proceeding to column chromatography, analyze the crude mixture via 19F NMR (without proton decoupling).

-

Validation Logic: A successful gem-difluorocyclopropane formation is definitively confirmed by the presence of an AB spin system (two distinct doublets) in the range of -120 to -150 ppm. Because the cyclopropane ring is rigid, the two fluorine atoms are diastereotopic. They will exhibit a massive geminal coupling constant (

Hz). If only a singlet is observed, the cyclopropanation failed, and the peak likely corresponds to a trifluoromethylated byproduct.

-

References

- Source: National Institutes of Health (NIH)

- 1-Phenylcyclopropanecarbaldehyde | 21744-88-7 Source: BenchChem URL

- The Strategic Advantage of Difluorocycloalkylamines in Medicinal Chemistry: A Comparative Analysis Source: BenchChem URL

- Production-Scale Synthesis of gem-Dimethylcyclopropylproline Source: Drug Hunter URL

- Synthesis of gem-Difluorocyclopropanes Source: ResearchGate URL

Sources

Technical Guide: Role of (1-Benzylcyclopropyl)methanamine in MAO Inhibition

This guide provides an in-depth technical analysis of (1-Benzylcyclopropyl)methanamine , a specialized structural analog within the cyclopropylamine class of monoamine oxidase (MAO) inhibitors. It focuses on the molecule's mechanistic distinctiveness, specifically how the 1-benzyl substitution and methanamine homologation influence its suicide inhibition pathway compared to classical inhibitors like tranylcypromine.

Executive Summary

(1-Benzylcyclopropyl)methanamine represents a "second-generation" mechanistic probe in the development of irreversible monoamine oxidase inhibitors (MAOIs). Unlike classical cyclopropylamines (e.g., tranylcypromine) where the amine is directly attached to the ring, this molecule features a methylene spacer (homologation) and a quaternary carbon substitution (1-benzyl group).

These structural modifications alter the kinetics of Single Electron Transfer (SET) and ring-opening, shifting the compound’s profile from a general inhibitor to a highly specific mechanism-based inactivator (suicide substrate) . The benzyl group provides critical radical stabilization during the ring-opening phase, enhancing the efficiency of covalent adduct formation with the flavin adenine dinucleotide (FAD) cofactor.

Chemical Identity & Structural Logic

Structural Architecture

The molecule consists of three pharmacophoric elements:

-

Cyclopropane Core: High ring strain (~27.5 kcal/mol) serving as the "warhead" for covalent attachment.

-

Methanamine Linker (-CH₂-NH₂): Separates the amine from the ring, modifying the pKa and the distance to the FAD cofactor compared to direct amines.

-

1-Benzyl Substituent: A lipophilic, bulky group attached to the quaternary carbon (C1).

| Feature | Tranylcypromine (Classic) | (1-Benzylcyclopropyl)methanamine |

| Amine Attachment | Direct (Cyclopropyl-NH₂) | Homologated (Cyclopropyl-CH₂-NH₂) |

| C1 Substitution | -H | -Benzyl (-CH₂Ph) |

| Mechanism | Direct Radical Cation Ring Opening | Processed via Imine or Stabilized Radical |

| Selectivity | Non-selective (MAO-A/B) | Potential MAO-B Selectivity (Steric Bulk) |

The "Benzyl Effect" on Radical Stability

In the mechanism of MAO inhibition, the stability of the radical intermediate dictates the partition ratio (turnover vs. inactivation). The 1-benzyl group is electronically significant because it stabilizes the radical formed at C1 upon ring opening via resonance (benzylic stabilization), driving the reaction toward irreversible enzyme inactivation rather than product release.

Mechanism of Action: Suicide Inhibition via SET

The inhibition of MAO by (1-Benzylcyclopropyl)methanamine follows a Single Electron Transfer (SET) pathway. Unlike competitive inhibitors, this molecule requires catalytic processing by the enzyme to become active.

Step-by-Step Mechanistic Pathway

-

Substrate Binding: The amine binds to the active site, aligning with the FAD cofactor.

-

Single Electron Transfer (SET): MAO abstracts an electron from the nitrogen lone pair, forming an aminium radical cation .

-

Proton Loss & Radical Translocation: A proton is lost from the

-carbon (the methylene group), forming a carbon-centered radical. -

Ring Opening (The Critical Step): The cyclopropane ring fragments. The rupture of the C1-C2 bond is energetically favored due to the relief of ring strain and the formation of a tertiary, benzyl-stabilized radical at C1.

-

Covalent Adduct Formation: The reactive radical species attacks the N5 atom of the reduced FAD radical (FAD•-) or a proximal cysteine residue (e.g., Cys-406 in MAO-B), forming a stable covalent bond.

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the SET pathway and the critical role of the benzyl group in stabilizing the ring-opened intermediate.

Caption: Pathway of MAO inactivation. The 1-benzyl group stabilizes the 'Ring Opened Radical', ensuring covalent adduct formation.

Experimental Protocols

In Vitro MAO Inhibition Assay

This protocol determines the

Reagents:

-

Recombinant Human MAO-A and MAO-B (expressed in Baculovirus/microsomes).

-

Substrates: Kynuramine (non-selective) or Benzylamine (MAO-B specific).

-

Inhibitor: (1-Benzylcyclopropyl)methanamine (dissolved in DMSO).

Protocol:

-

Pre-incubation: Incubate MAO enzyme (0.05 mg/mL) with varying concentrations of inhibitor (0.1 nM – 100

M) in potassium phosphate buffer (100 mM, pH 7.4) at 37°C. -

Time Points: Aliquot samples at t = 0, 5, 10, 20, and 30 minutes.

-

Activity Trigger: Dilute aliquots 1:50 into a reaction mixture containing the substrate (e.g., 50

M Kynuramine). -

Measurement: Monitor the formation of 4-hydroxyquinoline at 314 nm (fluorometric: Ex 310 nm / Em 400 nm) for 5 minutes.

-

Data Analysis: Plot

vs. Time. The slope gives

Validation Criteria:

-

Irreversibility Check: Activity must not recover upon rapid dilution or dialysis (24h) of the enzyme-inhibitor complex.

-

Time-Dependence: Inhibition must increase with pre-incubation time, a hallmark of mechanism-based inactivators.

Synthesis & Chemical Development[2][3]

The synthesis requires constructing the quaternary carbon center on the cyclopropane ring before introducing the amine.

Synthetic Workflow (Retrosynthetic Analysis)

-

Core Formation: Alkylation of benzyl cyanide or phenylacetic acid derivatives with 1,2-dibromoethane to form the 1-benzylcyclopropane skeleton.

-

Functionalization: Conversion of the nitrile/acid to the primary amine via reduction.

Synthesis Diagram

Caption: Two-step synthesis: Cyclodialkylation of benzyl cyanide followed by hydride reduction to the amine.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes the expected potency shifts based on structural modifications of the cyclopropylamine scaffold.

| Compound | Structure | MAO-B IC50 ( | Mechanism Type |

| Tranylcypromine | 2-Phenylcyclopropylamine | 0.015 | Irreversible (Direct Ring Open) |

| Cyclopropylamine | Unsubstituted | > 100 | Weak / Substrate |

| (1-Benzylcyclopropyl)amine | Benzyl on Ring (No spacer) | 0.05 - 0.2 | Irreversible (Benzylic Radical) |

| (1-Benzylcyclopropyl)methanamine | Benzyl on Ring + Spacer | 0.8 - 2.5 * | Suicide Substrate (Slow Onset) |

*Note: The homologated "methanamine" analogs typically show lower initial affinity (higher IC50) than direct amines but exhibit higher selectivity and lower side-effect profiles (e.g., reduced "cheese effect" or tyramine potentiation) due to the specific steric requirements of the ring opening.

References

-

Silverman, R. B. (1983). "Mechanism of inactivation of monoamine oxidase by N-(1-methylcyclopropyl)benzylamine." Journal of Biological Chemistry. Link

-

Ramsay, R. R., & Albreht, A. (2018). "Kinetics, mechanism, and inhibition of monoamine oxidase." Journal of Neural Transmission. Link

-

Yelekçi, K., et al. (2015). "cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases."[2] FEBS Journal. Link

-

Binda, C., et al. (2011). "Structural basis for the inhibition of monoamine oxidase by mechanism-based inhibitors." Current Topics in Medicinal Chemistry. Link

-

Vazquez, M. L., & Silverman, R. B. (1985). "Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine." Biochemistry. Link

Sources

The Strategic Application of 1,1-Disubstituted Cyclopropanes in Medicinal Chemistry: Conformational Restriction and Synthetic Methodologies

Executive Summary

In the continuous pursuit of novel chemical space, small aliphatic rings have emerged as privileged scaffolds in modern drug design. Among these, the cyclopropane (CyPr) ring is the most ubiquitous, appearing in over 60 marketed pharmaceutical agents across indications ranging from oncology to virology[1]. While traditionally viewed merely as a structural curiosity, the 1,1-disubstituted cyclopropane motif is now strategically deployed by medicinal chemists to enforce rigorous conformational restriction. By acting as a rigidified bioisostere for the gem-dimethyl group, this motif minimizes the entropic penalty of protein-ligand binding, enhances metabolic stability, and modulates the physicochemical properties of adjacent pharmacophores.

This whitepaper provides an in-depth technical analysis of the thermodynamic drivers behind cyclopropane-induced conformational restriction, evaluates its pharmacokinetic implications, and details self-validating synthetic protocols for its incorporation into complex molecular architectures.

Thermodynamic & Structural Basis of Conformational Restriction

Ring Strain and Orbital Rehybridization

The sp³ hybridized carbons in a standard alkane prefer a tetrahedral bond angle of 109.5°. In a cyclopropane ring, the internuclear C-C-C angles are forced into an equilateral triangle at 60°. To accommodate this severe geometric constraint, the bonding electron density shifts outward, creating "bent bonds" (or banana bonds)[2]. This orbital rehybridization imparts significant s-character to the exocyclic C-H bonds (resembling sp² hybridization) and generates a massive ring strain energy of approximately 27.5 kcal/mol[2].

The "Cyclopropylic Strain" Phenomenon

Beyond basic Baeyer (angle) strain and torsional (eclipsing) strain, 1,1-disubstituted cyclopropanes exert a unique and powerful stereoelectronic effect known as cyclopropylic strain [3]. Because the three-membered ring is entirely rigid and lacks the puckering flexibility of cyclobutane or cyclopentane, cis-oriented adjacent substituents are permanently locked in an eclipsed orientation[3].

When a flexible alkyl chain is attached to a 1,1-disubstituted cyclopropane, the severe steric repulsion between the exocyclic substituents and the eclipsed ring protons creates a massive energy barrier to bond rotation[4]. This cyclopropylic strain effectively restricts the rotation of the C-C bond between the cyclopropane and the adjacent carbon, forcing the attached pharmacophore into a highly specific, pre-organized 3D vector space (typically a distinct syn or anti conformation)[4].

Caption: Logical flow of cyclopropylic strain driving enhanced target affinity via entropic optimization.

Isosteric Replacement: Gem-Dimethyl vs. Cyclopropane

The gem-dimethyl group is frequently used in medicinal chemistry to induce the Thorpe-Ingold effect, bringing reactive chain ends closer together. However, gem-dimethyl groups still possess freely rotatable methyl bonds, which can lead to off-target interactions and metabolic liabilities. Tying these methyl groups back into a 1,1-disubstituted cyclopropane ring provides a superior isosteric replacement[1].

Quantitative Data Presentation

The following table summarizes the physicochemical and thermodynamic differences when transitioning from a gem-dimethyl motif to a 1,1-disubstituted cyclopropane[1][2].

| Property | Gem-Dimethyl Motif | 1,1-Disubstituted Cyclopropane |

| Conformational Flexibility | High (Free rotation of methyl groups) | Highly Restricted (Locked within the ring) |

| Internal Bond Angle | ~109.5° (Standard Tetrahedral) | 60° (Bent bonds, high s-character) |

| Ring Strain Energy | 0 kcal/mol | ~27.5 kcal/mol |

| Metabolic Stability | Susceptible to terminal CYP450 oxidation | Highly resistant to oxidative metabolism |

| Entropic Penalty on Binding | Moderate | Low (Ligand is pre-organized) |

| Effect on Adjacent Amines | Negligible | Lowers pKa (due to electron-withdrawing nature) |

Pharmacokinetic (PK) Benefits

The increased s-character of the cyclopropane ring makes it slightly electron-withdrawing compared to a standard alkyl chain. When placed adjacent to a basic amine, a 1,1-disubstituted cyclopropane can lower the amine's pKa by 1-2 units. This reduction in basicity increases the fraction of un-ionized drug at physiological pH, dramatically improving passive membrane permeability and reducing the likelihood of efflux by P-glycoprotein (P-gp) transporters.

Advanced Synthetic Methodologies & Protocols

Historically, synthesizing highly substituted cyclopropanes required hazardous diazoalkanes or highly reactive Simmons-Smith zinc carbenoids. Modern synthetic chemistry has developed safer, highly modular approaches that are ideal for late-stage functionalization in drug discovery.

Visible-Light Radical-Polar Crossover Cyclization (RPCC)

Recent advancements have enabled the modular construction of 1,1-disubstituted cyclopropanes via a radical-polar crossover process[5]. This visible-light-induced reaction utilizes homoallylic substrates and sulfamate esters via a 1,6-hydrogen atom transfer (HAT) process under mild, metal-free conditions[5].

Caption: Radical-Polar Crossover Cyclization (RPCC) pathway for 1,1-disubstituted cyclopropane synthesis.

Experimental Protocol: Zinc-Mediated Cross-Electrophile Coupling of 1,3-Diols

For late-stage modification of complex medicinal agents, the zinc-mediated transformation of 1,3-diols to cyclopropanes is a highly robust, self-validating methodology[6]. The following step-by-step protocol details the causality behind each synthetic choice.

Objective: Synthesize a 1,1-disubstituted cyclopropane from a complex 1,3-diol precursor.

-

Step 1: Pre-activation via Mesylation

-

Procedure: Dissolve the 1,3-diol in anhydrous dichloromethane (DCM). Cool to 0 °C. Add 3.0 equivalents of triethylamine (Et₃N) followed by the dropwise addition of 2.5 equivalents of methanesulfonyl chloride (MsCl). Stir for 2 hours.

-

Causality: Hydroxyl groups are notoriously poor leaving groups due to the high thermodynamic instability of the expelled hydroxide ion. Mesylation converts the inert hydroxyls into highly reactive, electron-deficient mesylates (OMs), priming both C1 and C3 positions for the subsequent cross-electrophile coupling.

-

-

Step 2: Metal Insertion

-

Procedure: Isolate the 1,3-dimesylate. Dissolve it in a polar aprotic solvent (e.g., THF) or an ionic liquid (e.g., [bmim]Br). Add 3.0 equivalents of activated Zinc (Zn) powder.

-

Causality: Zinc acts as a potent single-electron reducing agent. It undergoes oxidative addition into one of the C-OMs bonds, generating a transient, highly reactive organozinc intermediate. The polar solvent is critical here, as it stabilizes the resulting organometallic species and prevents premature degradation.

-

-

Step 3: Strain-Defying Intramolecular Cyclization

-

Procedure: Heat the reaction mixture to 60 °C and stir for 12 hours under an inert argon atmosphere.

-

Causality: The newly formed organozinc species acts as an internal carbon nucleophile. Despite the massive thermodynamic penalty of forming a highly strained three-membered ring (~27.5 kcal/mol), the intramolecular nature of the reaction provides a profound entropic advantage. This drives an Sₙ2-like displacement of the remaining mesylate group, forcing the ring to close and forging the cyclopropane core[6].

-

-

Step 4: Quench and Isolation

-

Procedure: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

-

Causality: The mildly acidic NH₄Cl safely protonates any unreacted organozinc species and solubilizes the zinc salts into the aqueous layer, allowing for clean phase separation and isolation of the pure lipophilic cyclopropane product.

-

Conclusion

The 1,1-disubstituted cyclopropane is far more than a structural novelty; it is a precision tool for molecular engineering. By harnessing cyclopropylic strain, medicinal chemists can forcefully dictate the 3D conformation of a pharmacophore, drastically reducing the entropic penalty of receptor binding while simultaneously shielding the molecule from metabolic degradation. Supported by modern, mild synthetic methodologies like RPCC and Zinc-mediated coupling, the incorporation of these strained rings will continue to be a cornerstone strategy in the development of next-generation therapeutics.

References

-

Radical-polar crossover cyclization: visible-light-induced synthesis of γ-alkylated 1,1-disubstituted cyclopropanes via 1,6-hydrogen atom transfer Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

-

4.5: Conformations of Cycloalkanes Source: Chemistry LibreTexts URL:[Link]

-

Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents Source: Organic Letters (ACS Publications) URL:[Link]

-

Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands Source: Molecules (MDPI) URL:[Link]

-

Investigation of the Bioactive Conformation of Histamine H3 Receptor Antagonists by the Cyclopropylic Strain-Based Conformational Restriction Strategy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: MedChemComm (PMC / NIH) URL:[Link]

Sources

- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Radical-polar crossover cyclization: visible-light-induced synthesis of γ-alkylated 1,1-disubstituted cyclopropanes via 1,6-hydrogen atom transfer - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of (1-Benzylcyclopropyl)methanamine from 1-benzylcyclopropane-1-carbonitrile

This application note details the high-fidelity synthesis of (1-Benzylcyclopropyl)methanamine (CAS: 91245-61-3) via the chemoselective reduction of 1-benzylcyclopropane-1-carbonitrile .

This protocol addresses the specific challenge of reducing a nitrile adjacent to a quaternary, sterically hindered cyclopropane ring without triggering ring-opening or retro-aldol-type fragmentation.

Introduction & Retrosynthetic Logic

The target compound, (1-Benzylcyclopropyl)methanamine , features a primary amine separated from a quaternary cyclopropane center by a single methylene spacer. This scaffold is a critical pharmacophore in monoamine oxidase (MAO) inhibitors and NMDA receptor modulators.

The Synthetic Challenge: The 1,1-disubstituted cyclopropane ring creates significant steric bulk around the nitrile carbon. Furthermore, cyclopropane rings are prone to opening under radical conditions or strong acidic environments (forming homoallylic systems).

-

Selected Strategy: Nucleophilic hydride reduction using Lithium Aluminum Hydride (LiAlH₄) .[1]

-

Rationale: Unlike catalytic hydrogenation (

), which often stalls at the secondary imine or yields secondary amine dimers due to steric hindrance, LiAlH₄ proceeds via a stable aluminate intermediate. The anionic nature of the reduction preserves the strained cyclopropane ring, which would otherwise be vulnerable to cationic ring-expansion.

Reaction Mechanism & Pathway

The reduction proceeds through a sequential hydride transfer. The steric bulk of the benzyl group at the 1-position necessitates reflux conditions to drive the second hydride addition to the intermediate imine salt.

Figure 1: Stepwise reduction pathway preserving the cyclopropane ring integrity.

Methodology Selection: Why LiAlH₄?

| Method | Suitability | Critical Drawback for this Substrate |

| LiAlH₄ (THF) | High | Requires strict anhydrous handling; pyrophoric workup. |

| H₂ / Raney Ni | Low | High risk of secondary amine formation due to sterics. |

| Borane-THF | Medium | Good alternative, but often requires harsh acidic workup that endangers the cyclopropane. |

| DIBAL-H | Low | Typically stops at the aldehyde (imine) unless excess is used; harder to drive to amine. |

Detailed Experimental Protocol

Safety Warning: LiAlH₄ is pyrophoric and reacts violently with water. All glassware must be flame-dried. Perform all operations in a functional fume hood under an inert atmosphere (Nitrogen or Argon).

Reagents & Materials

-

Substrate: 1-Benzylcyclopropane-1-carbonitrile (1.0 equiv).

-

Reductant: LiAlH₄ (2.4 M solution in THF or powder, 2.0 equiv).

-

Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from a solvent system.

-

Quench: Water, 15% NaOH, Water (Fieser Method).

Step-by-Step Procedure

Phase 1: Reagent Preparation (0°C)

-

Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

-

Charge the flask with anhydrous THF (10 mL per gram of substrate).

-

Cool the solvent to 0°C using an ice/water bath.

-

Carefully add LiAlH₄ (2.0 equiv) . If using powder, add in small portions to avoid a dust explosion. If using solution, inject via syringe. Stir for 15 minutes to establish a suspension.

Phase 2: Substrate Addition (Controlled) 5. Dissolve 1-benzylcyclopropane-1-carbonitrile in a minimal amount of anhydrous THF. 6. Transfer the nitrile solution to the addition funnel. 7. Dropwise Addition: Add the nitrile solution to the LiAlH₄ suspension over 30–45 minutes.

- Checkpoint: Monitor internal temperature; do not exceed 10°C during addition to prevent runaway exotherms.

Phase 3: Reaction Propagation (Reflux) 8. Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes. 9. Heat the reaction to a gentle reflux (66°C) for 4–6 hours.

- Mechanism Note: Reflux is required to overcome the steric hindrance of the quaternary center and drive the reduction of the intermediate imine to the amine.

- Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH). The nitrile spot should disappear, and a polar, ninhydrin-active spot (amine) should appear near the baseline.

Phase 4: The Fieser Quench (Critical) 11. Cool the reaction mixture back to 0°C . 12. Dilute with diethyl ether (equal volume to THF) to reduce viscosity. 13. Quench carefully with the "n-n-3n" rule (where n = grams of LiAlH₄ used):

- Add n mL Water very slowly (Caution: Hydrogen evolution).

- Add n mL 15% aqueous NaOH .

- Add 3n mL Water .

- Warm to RT and stir for 30 minutes until a white, granular precipitate (Lithium Aluminate) forms.

- Filter through a pad of Celite. Wash the cake thoroughly with diethyl ether.

Purification & Validation (Self-Validating Protocol)

The crude product often contains neutral impurities. The following Acid-Base Extraction acts as a chemical filter, ensuring only the basic amine is isolated.

Figure 2: Acid-Base purification workflow to isolate the target amine.

Purification Protocol:

-

Extraction: Transfer the filtrate to a separatory funnel. Extract with 1M HCl (3x) .

-

Logic: The amine converts to the water-soluble hydrochloride salt. Neutral impurities remain in the ether.

-

-

Wash: Wash the combined acidic aqueous layers with fresh ether (1x) to remove entrained organics.

-

Basification: Cool the aqueous layer to 0°C. Basify to pH >12 using 4M NaOH or pellets. The solution will become cloudy as the free amine oils out.

-

Isolation: Extract the basic aqueous layer with Dichloromethane (DCM) (3x) .

-

Drying: Dry combined DCM layers over anhydrous

, filter, and concentrate under reduced pressure.

Target Product Data:

-

Appearance: Colorless to pale yellow oil.

-

Yield: Typical yields range from 85–95%.

-

Storage: Store under Nitrogen at 4°C. Primary amines readily absorb

from air to form carbamates.

References

-

Organic Chemistry Portal. (2023). Reduction of Nitriles to Amines: General Methodologies. Retrieved from [Link]

-

National Institutes of Health (PubChem). (2024). Compound Summary: N-benzyl-1-cyclopropylmethanamine (Isomer distinction). Retrieved from [Link]

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Standard reference for LiAlH4 mechanism and Fieser workup).

Sources

Application Note: Reductive Amination Protocols for 1-Benzylcyclopropyl Carbaldehyde

Introduction & Strategic Analysis

The Substrate Challenge

1-Benzylcyclopropyl carbaldehyde represents a unique structural challenge in reductive amination. While cyclopropanecarbaldehydes are generally reactive, the substitution at the 1-position introduces significant steric bulk. The carbonyl group is directly attached to a quaternary carbon, which is further crowded by a benzyl moiety.

-

Steric Hindrance: The carbonyl carbon is neopentyl-like in its steric environment. Nucleophilic attack by the amine is kinetically slower than with linear aliphatic aldehydes.

-

Electronic Factors: The cyclopropyl ring donates electron density into the carbonyl

-system (bisected conformation), potentially reducing electrophilicity compared to standard aliphatic aldehydes. -

Stability Concerns: While the cyclopropyl ring is robust under mild reduction conditions, it can be susceptible to ring-opening under strong acidic conditions or specific radical pathways.

Strategic Selection of Protocols

To ensure high yields and chemoselectivity, we define two primary protocols. Method A is the standard "workhorse" protocol using Sodium Triacetoxyborohydride (STAB), suitable for non-hindered primary and secondary amines. Method B is the "forcing" protocol using Titanium(IV) Isopropoxide, specifically designed to overcome the steric barrier of the 1-benzylcyclopropyl motif when reacting with unreactive or bulky amines.

Experimental Protocols

Method A: Standard STAB Protocol (Direct Reductive Amination)

Best for: Electron-rich anilines, simple primary/secondary alkyl amines.

Mechanism: STAB is a mild hydride donor that selectively reduces the iminium ion over the aldehyde. It does not require pre-formation of the imine.[1]

Reagents:

-

1-Benzylcyclopropyl carbaldehyde (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv, optional but recommended)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

-

Dissolution: In a flame-dried reaction vial under N₂, dissolve 1-benzylcyclopropyl carbaldehyde (1.0 mmol) in DCE (4 mL).

-

Amine Addition: Add the amine (1.1 mmol). If the amine is a salt (e.g., HCl salt), add Et₃N (1.1 mmol) to liberate the free base.

-

Acid Catalysis: Add Glacial Acetic Acid (1.0 mmol). Note: This buffers the reaction and accelerates iminium ion formation.

-

Reaction: Stir at Room Temperature (RT) for 30–60 minutes to allow equilibrium formation of the hemiaminal/imine.

-

Reduction: Add STAB (1.5 mmol) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.[2]

-

Success Criterion: Disappearance of aldehyde peak; appearance of amine mass (M+1).

-

-

Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

Method B: Titanium-Mediated Protocol (Stepwise One-Pot)

Best for: Sterically hindered amines, electron-deficient anilines, or if Method A results in low conversion.

Rationale: The adjacent quaternary center in 1-benzylcyclopropyl carbaldehyde retards imine formation. Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine before the reducing agent is introduced.

Reagents:

-

1-Benzylcyclopropyl carbaldehyde (1.0 equiv)

-

Amine (1.1 – 1.5 equiv)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)

-

Sodium Borohydride (NaBH₄) (1.5 equiv) or NaCNBH₃

-

Solvent: Ethanol (Absolute) or Methanol (Dry)

Step-by-Step Procedure:

-

Imine Formation: In a dried flask under Argon, combine the aldehyde (1.0 mmol) and amine (1.2 mmol) in neat Ti(OiPr)₄ (1.5 mmol) or in a minimal amount of dry THF if solubility is an issue.

-

Critical Step: Stir this mixture at RT for 2–6 hours (or 50°C for 2 hours if highly hindered). This forces the formation of the titanium-complexed imine species.

-

-

Dilution: Dilute the viscous mixture with absolute Ethanol (4 mL).

-

Reduction: Cool the solution to 0°C. Add NaBH₄ (1.5 mmol) portion-wise.

-

Safety: Hydrogen gas evolution will occur.

-

-

Completion: Allow to warm to RT and stir for 2 hours.

-

Hydrolysis (Crucial): Quench by adding 2 mL of water. A white precipitate (TiO₂) will form.

-

Filtration Aid: Add 5 mL of 1N NaOH or NH₄OH to help coagulate the titanium salts.

-

-

Workup: Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with EtOAc. Concentrate the filtrate and partition between EtOAc and water for final extraction.

Mechanistic Visualization

The following diagram illustrates the distinct pathways. Note how Ti(IV) activates the sterically crowded carbonyl, facilitating nucleophilic attack which is otherwise hindered by the 1-benzylcyclopropyl group.

Caption: Comparative mechanistic pathways. Method B utilizes Titanium coordination to overcome the steric hindrance of the quaternary center adjacent to the aldehyde.

Troubleshooting & Optimization Guide

Comparative Reagent Table

| Parameter | Sodium Triacetoxyborohydride (STAB) | Ti(OiPr)₄ + NaBH₄ | Sodium Cyanoborohydride |

| Primary Use Case | Unhindered amines; General purpose | Hindered substrates ; Weak nucleophiles | Acid-sensitive substrates |

| Steric Tolerance | Moderate | High | Moderate |

| Water Sensitivity | High (Decomposes) | Reacts with water (Scavenger) | Low |

| Toxicity | Low | Low (Ti salts benign) | High (HCN risk) |

| Reaction pH | Slightly Acidic (AcOH) | Neutral/Basic | Acidic (pH 3-5) |

Common Failure Modes

-

No Reaction (Recovered Aldehyde):

-

Cause: Steric bulk of the 1-benzylcyclopropyl group preventing imine formation.

-

Solution: Switch to Method B . The Lewis acidity of Ti(IV) is required to polarize the carbonyl and coordinate the amine.

-

-

Low Yield (Alcohol Formation):

-

Cyclopropyl Ring Opening:

-

Cause: Extremely rare in these conditions, but possible with strong Lewis acids at high temperatures.

-

Solution: Keep reaction temperature <60°C. Avoid strong Brønsted acids (e.g., HCl, H₂SO₄) during the reaction steps.

-

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[5] Link

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[6] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554. Link

-

Neidigh, K. A., et al. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[7] Journal of the Chemical Society, Perkin Transactions 1, 1998. Link

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no. 12, 1971, pp. 2897-2904. Link

Sources

- 1. jocpr.com [jocpr.com]

- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]

Preparation of gem-disubstituted cyclopropylamines for drug discovery

Application Note: Strategic Preparation of gem-Disubstituted Cyclopropylamines for Drug Discovery

Part 1: Strategic Overview & Rationale

In modern medicinal chemistry, the cyclopropane ring is a privileged scaffold. It serves as a bioisostere for gem-dimethyl groups and carbonyls, but its most critical function is conformational restriction . By locking an amine substituent into a specific vector, researchers can rigidly orient pharmacophores to maximize binding affinity while simultaneously blocking metabolic "soft spots" (e.g.,

This guide focuses on the synthesis of 1-substituted cyclopropan-1-amines (gem-disubstituted at the C1 position). These quaternary ammonium centers are notoriously difficult to synthesize due to steric strain and the lability of the strained ring, yet they are essential for creating conformationally locked amino acid mimetics (e.g., 1-aminocyclopropane-1-carboxylic acid, ACC).

Synthetic Decision Matrix

The choice of method depends heavily on the desired substitution pattern and the nitrogen source.

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target amine class.

Part 2: Detailed Protocols

Protocol A: The Kulinkovich-de Meijere Reaction

Best for: Synthesis of tertiary cyclopropylamines from

Reagents:

-

Substrate:

-Dialkylamide (1.0 equiv). -

Reagent: Ethylmagnesium bromide (EtMgBr) (2.0 - 3.0 equiv).

-

Catalyst/Mediator: Titanium(IV) isopropoxide [Ti(OiPr)

] (1.0 equiv) or Methyltitanium triisopropoxide [MeTi(OiPr) -

Solvent: Anhydrous THF or Et

O.

Step-by-Step Methodology:

-

Preparation of Ti-Reagent: In a flame-dried Schlenk flask under Argon, dissolve the amide (10 mmol) and Ti(OiPr)

(10 mmol) in anhydrous THF (50 mL).-

Expert Insight: While catalytic Ti(OiPr)

(10-20 mol%) can work, stoichiometric use is recommended for drug discovery scales to maximize yield and simplify purification, as the titanium species can be sequestered by the amine product.

-

-

Grignard Addition (The Critical Step): Cool the solution to room temperature (water bath). Add EtMgBr (3.0 M in Et

O, 22 mmol) dropwise via syringe pump over 1 hour.-

Causality: Slow addition is vital. Rapid addition leads to Grignard dimerization (butane formation) rather than ligand exchange with Titanium.

-

Observation: The solution will turn from colorless to dark brown/black, indicating the formation of the low-valent Ti(II) species.

-

-

Reaction Progression: Stir at room temperature for 4–12 hours. Monitor by TLC or LCMS for the disappearance of the amide.

-

Quench: Carefully quench with water (5 mL) followed by 10% aqueous NaOH. A thick inorganic precipitate will form.

-

Workup: Filter the mixture through a pad of Celite to remove Titanium salts. Wash the pad with Et

O. Dry the filtrate over Na -

Purification: Flash column chromatography (typically Silica, neutralized with 1% Et

N to prevent amine streaking).

Validation Check:

-

Success: Appearance of cyclopropane protons (0.4–0.8 ppm) in

H NMR. -

Failure Mode: Recovery of starting amide suggests the Grignard was "killed" by moisture or added too fast.

Protocol B: The Szymoniak Variation (Nitriles to Primary Amines)

Best for: Direct synthesis of primary 1-substituted cyclopropylamines. This is superior to the Kulinkovich-de Meijere for primary amines because amides with N-H protons deprotonate and kill the titanium catalyst.

Reagents:

-

Substrate: Nitrile (R-CN) (1.0 equiv).

-

Reagent: EtMgBr (2.2 equiv).[2]

-

Mediator: Ti(OiPr)

(1.1 equiv).[2] -

Lewis Acid: BF

OEt

Step-by-Step Methodology:

-

Titanium Complexation: Dissolve nitrile (5 mmol) and Ti(OiPr)

(5.5 mmol) in Et -

Grignard Addition: Cool to -78°C. Add EtMgBr (11 mmol) dropwise.

-

Ligand Exchange: Allow the mixture to warm to room temperature and stir for 1 hour.

-

Lewis Acid Activation (Crucial): Add BF

OEt-

Expert Insight: The Lewis acid is required to activate the titanacycle for ring closure. Without it, hydrolysis yields the ketone instead of the cyclopropylamine.

-

-

Quench & Workup: Quench with 10% NaOH. Extract with Et

O. -

Purification: Acid/Base extraction is highly effective here to isolate the pure primary amine.

Protocol C: Curtius Rearrangement Sequence

Best for: Stereocontrolled synthesis of 1-amino-cyclopropane-carboxylic acid (ACC) derivatives.

Workflow:

-

Cyclopropanation: Alkene + Diazoacetate + Rh

(OAc) -

Hydrolysis: Ester

Carboxylic Acid. -

Curtius Rearrangement: Acid

Isocyanate

Detailed Curtius Protocol (DPPA Method):

-

Safety Note: Diphenylphosphoryl azide (DPPA) is safer than sodium azide but is still energetic. Do not heat neat.

-

Activation: Dissolve 1-substituted cyclopropanecarboxylic acid (1.0 equiv) in dry Toluene or THF. Add Et

N (1.5 equiv). -

Azidation: Add DPPA (1.1 equiv) at 0°C. Stir at 0°C for 1 hour, then room temperature for 1 hour.

-

Rearrangement: Heat the mixture to 80°C. Evolution of N

gas will be observed.-

Checkpoint: Monitor IR for the appearance of the Isocyanate peak (~2260 cm

).

-

-

Trapping (Urea/Carbamate):

-

For Boc-Amine: Add tert-butanol (excess) and reflux for 4 hours.

-

For Free Amine: Add 1M HCl and heat to 60°C for 1 hour (hydrolysis of isocyanate).

-

Part 3: Data & Visualization

Comparative Analysis of Methods

| Feature | Kulinkovich-de Meijere | Szymoniak (Nitrile) | Curtius Rearrangement |

| Product Type | Tertiary Amines | Primary Amines | Primary/Protected Amines |

| Stereocontrol | Low (unless chiral ligand used) | Low | High (Retains config.) |

| Functional Tolerance | Moderate (No acidic protons) | Moderate | High |

| Scalability | Good (Grignard cost is low) | Good | Moderate (Azide safety) |

| Key Reagent | Ti(OiPr) | Ti(OiPr) | DPPA |

Mechanism of Titanium-Mediated Cyclopropanation

Figure 2: Simplified catalytic cycle for the Kulinkovich-de Meijere reaction showing the critical titanacyclopropane intermediate.

References

-

Kulinkovich, O. G., & de Meijere, A. (2000).[7] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link

-

Bertus, P., & Szymoniak, J. (2001).[2][6] New and easy route to primary cyclopropylamines from nitriles.[6] Chemical Communications, (18), 1792–1793. Link

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[9] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

-

Werness, J. B., & Tang, W. (2011). Synthesis of 1-Substituted Cyclopropylamines. Tetrahedron, 67(48), 9281-9290. Link

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[11][12] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles [organic-chemistry.org]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kulinkovich-de Meijere Reaction [organic-chemistry.org]

- 5. Curtius Rearrangement [organic-chemistry.org]

- 6. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 7. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 8. Kulinkovich Reaction [organic-chemistry.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Reagent for the Synthesis of gem-Disubstituted Cyclopropanes | TCI EUROPE N.V. [tcichemicals.com]

- 12. Reagent for the Synthesis of gem-Disubstituted Cyclopropanes | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Scalable Synthesis of (1-Benzylcyclopropyl)methanamine Hydrochloride: A Comprehensive Protocol and Mechanistic Guide

Introduction & Scope

(1-Benzylcyclopropyl)methanamine hydrochloride is a highly versatile building block in modern medicinal chemistry and drug development[1]. The incorporation of a cyclopropane ring adjacent to a primary amine restricts the conformational flexibility of the molecule, which can significantly enhance target binding affinity and improve metabolic stability against oxidative deamination. Furthermore, the benzyl substituent provides a lipophilic anchor, making this scaffold ideal for central nervous system (CNS) penetrant drugs and allosteric modulators.

Historically, the synthesis of cyclopropylmethanamines relied on multi-step sequences with moderate yields, often utilizing hazardous reagents under strictly anhydrous conditions[1]. This application note details a highly optimized, scalable, and self-validating three-step synthetic workflow. By transitioning from traditional hydride-based alkylations to Phase Transfer Catalysis (PTC), we eliminate the need for pyrophoric bases during the critical ring-forming step, ensuring both safety and high throughput for kilogram-scale operations.

Retrosynthetic Strategy & Mechanistic Rationale

The retrosynthetic disconnection of (1-benzylcyclopropyl)methanamine hydrochloride reveals two primary transformations: the reduction of a nitrile to a primary amine, and the construction of the cyclopropane ring via a bis-alkylation event.

The most efficient starting material is 3-phenylpropanenitrile (hydrocinnamonitrile)[2]. Under strongly basic conditions, the α-carbon of the nitrile is deprotonated. Subsequent reaction with 1,2-dibromoethane initiates an intermolecular

Figure 1: Three-step synthetic workflow for (1-Benzylcyclopropyl)methanamine hydrochloride.

Mechanistic Causality in Phase Transfer Catalysis (PTC)

Traditional cyclopropanation protocols utilize Sodium Hydride (NaH) in DMF. While effective, NaH generates explosive hydrogen gas and requires strictly anhydrous conditions, making scale-up dangerous and costly.

Our protocol employs a Phase Transfer Catalyst (PTC) —specifically Tetrabutylammonium bromide (TBAB)—in a biphasic system of toluene and 50% aqueous NaOH[3].

-

Causality: The lipophilic tetrabutylammonium cation pairs with the hydroxide anion, transporting it across the phase boundary into the organic layer. Here, it deprotonates the 3-phenylpropanenitrile. Because the resulting carbanion is highly reactive and the concentration of water in the organic phase is negligible, the

attack on 1,2-dibromoethane proceeds smoothly without competing hydrolysis[4].

Figure 2: Mechanistic logic of the bis-alkylation cyclopropanation event.

Quantitative Data & Optimization

To ensure a self-validating system, empirical data comparing reaction conditions must guide protocol selection. Table 1 outlines the superiority of PTC over traditional methods for the cyclopropanation step, while Table 2 evaluates reduction strategies based on scale.

Table 1: Comparison of Cyclopropanation Conditions

| Parameter | NaH / DMF (Traditional) | 50% NaOH / TBAB (PTC Protocol) |

| Scalability | Poor (Hazardous | Excellent (Mild exotherm, no gas) |

| Moisture Sensitivity | Strictly Anhydrous | Tolerates Water (Aqueous Biphasic) |

| Reagent Cost | High | Low |

| Safety Profile | Pyrophoric hazard | Corrosive, but non-flammable |

Table 2: Optimization of Nitrile Reduction Strategies

| Reducing Agent | Reaction Conditions | Typical Yield | Scalability | Workup Complexity |

| THF, 0 °C to Reflux, 4h | 85-92% | Lab Scale (<100g) | High (Requires precise Fieser method) | |

| Red-Al | Toluene, RT to 80 °C, 6h | 80-88% | Pilot Scale | Low (Simple aqueous NaOH quench) |

| Raney-Ni / | 75-85% | Industrial Scale | Low (Filtration through Celite) |

Experimental Protocols (Step-by-Step)

Step 1: Synthesis of 1-Benzylcyclopropanecarbonitrile

This procedure utilizes PTC to safely construct the strained ring system.

-

Setup: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel.

-

Charge: Add 3-phenylpropanenitrile (50.0 g, 381 mmol, 1.0 eq), 1,2-dibromoethane (107.4 g, 572 mmol, 1.5 eq), tetrabutylammonium bromide (TBAB) (6.1 g, 19 mmol, 0.05 eq), and toluene (200 mL) to the flask. Stir to dissolve.

-

Base Addition: Place 50% aqueous NaOH (122 g, ~1.5 mol, 4.0 eq) in the addition funnel. Add dropwise over 30 minutes at room temperature.

-

Heating: Once addition is complete, heat the biphasic mixture to 65 °C for 16 hours under vigorous mechanical stirring[3]. Causality: Vigorous stirring is mandatory to maximize the surface area of the phase boundary, ensuring efficient catalyst turnover.

-

Workup: Cool to room temperature. Dilute with water (200 mL) and separate the phases. Extract the aqueous layer with toluene (2 x 100 mL). Wash the combined organic layers with 1M HCl (100 mL) and brine (100 mL), then dry over anhydrous

. -

Purification: Concentrate under reduced pressure. The crude product can be purified via vacuum distillation to yield 1-benzylcyclopropanecarbonitrile as a pale yellow oil.

Step 2: Reduction to (1-Benzylcyclopropyl)methanamine

This procedure utilizes Lithium Aluminum Hydride (

-

Setup: Flame-dry a 1 L round-bottom flask under an argon atmosphere.

-

Charge: Suspend

(14.5 g, 381 mmol, 2.0 eq) in anhydrous THF (300 mL) and cool to 0 °C using an ice bath. -

Addition: Dissolve 1-benzylcyclopropanecarbonitrile (30.0 g, 190 mmol, 1.0 eq) in anhydrous THF (50 mL). Add this solution dropwise to the

suspension over 45 minutes to control the exothermic evolution of heat. -

Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 4 hours.

-

Fieser Workup (Critical Step): Cool the reaction to 0 °C. Dilute with MTBE (200 mL). Causality: The Fieser workup prevents the formation of unfilterable aluminum emulsions. Sequentially and cautiously add:

-

14.5 mL of distilled

(dropwise, vigorous gas evolution). -

14.5 mL of 15% aqueous NaOH.

-

43.5 mL of distilled

.

-

-

Isolation: Stir the resulting mixture at room temperature for 30 minutes until the aluminum salts precipitate as a granular white solid. Filter through a pad of Celite, washing the filter cake thoroughly with MTBE. Concentrate the filtrate to yield the free amine.

Step 3: Hydrochloride Salt Formation

Conversion to the HCl salt ensures long-term stability and prevents oxidative degradation of the primary amine.

-

Dissolution: Dissolve the crude (1-benzylcyclopropyl)methanamine (25.0 g) in MTBE (150 mL) and cool to 0 °C.

-

Precipitation: Slowly add 4M HCl in dioxane (1.2 equivalents based on theoretical yield of amine) under continuous stirring. A white precipitate will form immediately. Causality: Dioxane/HCl is preferred over aqueous HCl to maintain anhydrous conditions, driving the precipitation of the salt out of the non-polar MTBE solvent.

-

Collection: Stir for an additional 30 minutes at 0 °C. Filter the solid under vacuum, wash with cold MTBE (50 mL), and dry in a vacuum oven at 40 °C to afford (1-benzylcyclopropyl)methanamine hydrochloride as a highly pure white powder.

Analytical Characterization

To validate the success of the synthesis, the final product should exhibit the following spectral characteristics:

-

H NMR (400 MHz, DMSO-

-

Mass Spectrometry (ESI+): Expected

for the free base

References

-

Benchchem - Historical Trajectories in the Synthesis of (1-Benzylcyclopropyl)methanamine. 1

-

PrepChem.com - Preparation of 1-[3-(trifluoromethyl)phenyl]cyclopropane carbonitrile. 4

-

Google Patents - WO2010141768A2 - Polycyclic antagonists of lysophosphatidic acid receptors. 3

-

Benchchem - 1-Phenylpentan-3-one | 20795-51-1. 2

Sources

Application Note: Procedures for N-Protection of (1-Benzylcyclopropyl)methanamine

Introduction and Structural Context

(1-Benzylcyclopropyl)methanamine (CAS: 91245-61-3) is a highly valued sterically constrained building block in medicinal chemistry. It is notably utilized in the synthesis of complex pharmaceutical agents, including phosphodiesterase 10 (PDE10) inhibitors targeted for central nervous system disorders[1]. The molecule features a primary amine attached to a cyclopropane ring that also bears a benzyl group.

Causality of Reactivity : The quaternary C1 carbon of the cyclopropane ring introduces a "neopentyl-like" steric environment. While the nitrogen's lone pair remains a potent nucleophile[2], the adjacent steric bulk can kinetically hinder reactions with large electrophiles. Therefore, selecting the appropriate N-protecting group and optimizing the reaction conditions are critical to achieving high yields without forcing conditions (like extreme heat) that might risk retro-cyclopropanation or ring-opening[2].

Strategic Selection of Protecting Groups

For downstream synthetic versatility, the primary amine must be temporarily masked. The three most common carbamate protecting groups—Boc (tert-butyloxycarbonyl), Fmoc (fluorenylmethyloxycarbonyl), and Cbz (carboxybenzyl)—offer orthogonal deprotection strategies[3].

The following table summarizes the quantitative data and strategic considerations for protecting this specific amine class:

| Protecting Group | Reagent | Base | Deprotection Condition | Yield Expectation | Orthogonality |

| Boc | (Boc)₂O | TEA or DMAP | Acidic (TFA or HCl) | 85 - 95% | Stable to base & Pd/C |

| Cbz | Cbz-Cl | Na₂CO₃ or TEA | Hydrogenolysis (Pd/C, H₂) | 80 - 90% | Stable to mild acid & base |

| Fmoc | Fmoc-Cl or Fmoc-OSu | NaHCO₃ | Basic (Piperidine) | 85 - 95% | Stable to acid & Pd/C |

Data synthesized from standard amine protection protocols[4][5].

Mechanistic Causality: The Role of Catalysis in Sterically Hindered Amines

When reacting (1-benzylcyclopropyl)methanamine with Di-tert-butyl dicarbonate ((Boc)₂O), the standard protocol uses a mild base like Triethylamine (TEA). However, due to the steric hindrance of the cyclopropyl-benzyl system, the reaction can stall, leading to incomplete conversion.

Causality : Introducing a catalytic amount of 4-Dimethylaminopyridine (DMAP) fundamentally shifts the reaction mechanism. DMAP acts as a nucleophilic acyl transfer catalyst, attacking (Boc)₂O to form a highly electrophilic N-Boc-pyridinium intermediate. This intermediate is far more reactive toward the sterically hindered primary amine than the anhydride itself[4][6]. Furthermore, the evolution of CO₂ gas and tert-butanol provides an irreversible thermodynamic driving force that pushes the reaction to completion[3].

Mechanistic pathway of the N-Boc protection reaction.

Experimental Protocols: A Self-Validating System

A robust protocol must be self-validating. The following procedures incorporate built-in analytical checkpoints to ensure reaction fidelity and prevent downstream failures.

Protocol A: Optimized N-Boc Protection (Recommended)

Objective : Synthesize tert-butyl ((1-benzylcyclopropyl)methyl)carbamate.

Materials :

-

(1-Benzylcyclopropyl)methanamine (Free base or HCl salt)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology :

-

Preparation : Dissolve (1-benzylcyclopropyl)methanamine (1.0 equiv, e.g., 10 mmol) in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere. Causality: DCM is chosen for its excellent solvating power for both the amine and the resulting carbamate, while the inert atmosphere prevents ambient moisture from hydrolyzing the (Boc)₂O[4].

-

Base Addition : If using the amine hydrochloride salt[7], add TEA (2.5 equiv) to liberate the free base. If using the free base directly, add TEA (1.2 equiv). Stir for 10 minutes at 0 °C.

-

Catalyst & Reagent Addition : Add DMAP (0.05 equiv). Slowly add a solution of (Boc)₂O (1.1 equiv) in DCM dropwise over 15 minutes at 0 °C. Causality: Dropwise addition at 0 °C controls the exothermic release of CO₂ and minimizes the formation of the di-Boc protected side product, a common issue with primary amines[8].

-

Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Self-Validation Checkpoint (TLC/LC-MS) :

-

TLC: Spot the reaction mixture against the starting material on silica gel (Eluent: 20% EtOAc in Hexanes). Stain with Ninhydrin. Validation : The primary amine starting material will stain a dark purple/pink. The product (carbamate) will not stain with ninhydrin, visually confirming the consumption of the free amine.

-

LC-MS: Look for the mass shift. Expected

:

-

-

Quench and Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with 1M HCl (to remove DMAP and any trace unreacted amine), followed by brine.

-

Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary (Yields typically >90%).

Workflow for N-Boc protection of (1-Benzylcyclopropyl)methanamine.

Protocol B: N-Cbz Protection (Alternative for Acid-Sensitive Downstream Steps)

If the subsequent synthetic steps require strong acids (which would prematurely cleave a Boc group), the Carboxybenzyl (Cbz) group is the preferred orthogonal choice[3].

Step-by-Step Methodology :

-

Dissolve the amine (1.0 equiv) in a 1:1 mixture of THF and saturated aqueous Na₂CO₃. Causality: Schotten-Baumann conditions are ideal here. The biphasic system traps the generated HCl in the aqueous layer, preventing the amine from protonating and becoming unreactive[5].

-

Cool the vigorously stirring biphasic mixture to 0 °C.

-

Add Benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise.

-

Stir at room temperature for 4 hours.

-

Validation : Confirm completion via LC-MS (Expected

: -

Separate the layers, extract the aqueous phase with Ethyl Acetate, dry the organics (Na₂SO₄), and concentrate.

Troubleshooting and Optimization

-

Issue: Incomplete Conversion.

-

Cause: Steric bulk preventing efficient collision, or degraded (Boc)₂O.

-

Solution: Ensure (Boc)₂O is fresh (it degrades to t-butanol and CO₂ upon moisture exposure). Increase DMAP to 0.1 equiv and gently heat the reaction to 40 °C[6].

-

-

Issue: Formation of Di-Boc Impurity.

-

Cause: Excess (Boc)₂O and prolonged reaction times[8].

-

Solution: Strictly control the stoichiometry to 1.05 - 1.1 equivalents of (Boc)₂O and monitor the reaction closely. If di-Boc forms, it can often be selectively mono-deprotected using mild conditions (e.g., catalytic TFA or Mg(ClO₄)₂).

-

References

- Google Patents. "US8637500B2 - Aminopyridine and carboxypyridine compounds as phosphodiesterase 10 inhibitors". United States Patent and Trademark Office.

-

ChemBuyersGuide. "Key Organics Limited - (1-BENZYLCYCLOPROPYL)METHANAMINE HYDROCHLORIDE". ChemBuyersGuide. Available at:[Link]

-

Wikipedia. "tert-Butyloxycarbonyl protecting group". Wikimedia Foundation. Available at:[Link]

-

National Institutes of Health (PMC). "N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions". PubMed Central. Available at:[Link]

- Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis". John Wiley & Sons.

-

Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism". Total Synthesis. Available at:[Link]

Sources

- 1. US8637500B2 - Aminopyridine and carboxypyridine compounds as phosphodiesterase 10 inhibitors - Google Patents [patents.google.com]

- 2. (1-Benzylcyclopropyl)methanamine | 91245-61-3 | Benchchem [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts - Google 圖書 [books.google.com.tw]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. aksci.com [aksci.com]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing cyclopropane ring opening during nitrile reduction

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Preventing Cyclopropane Ring Opening During Nitrile Reduction

Introduction: The Strain-Reactivity Dilemma

The reduction of a nitrile (

When reducing a nitrile to a primary amine, the primary failure mode is cyclopropylcarbinyl ring opening , typically driven by one of two mechanisms:

-

Radical Clock: If the reduction proceeds via a Single Electron Transfer (SET) mechanism, the resulting radical adjacent to the cyclopropane ring will open at a rate of

(the "radical clock"), forming a homoallylic acyclic chain. -

Hydrogenolysis: Heterogeneous catalysts (specifically Palladium) readily insert into the strained C-C bonds, leading to ring cleavage.

This guide provides troubleshooting workflows and validated protocols to bypass these pathways.

Part 1: Diagnostic Decision Tree

Before selecting a reagent, determine your substrate's sensitivity using this logic flow.

Figure 1: Reagent Selection Logic. Note that Aryl-substituted cyclopropanes are hypersensitive to radical opening and require electrophilic hydride sources like Borane.

Part 2: Troubleshooting & FAQs

Category 1: Ring Opening Issues

Q: I used Pd/C under

-

The Fix: Switch to Platinum Oxide (